molecular formula C14H19NO4S2 B2569115 Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034472-01-8

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2569115
CAS No.: 2034472-01-8
M. Wt: 329.43
InChI Key: IYECDCSKCHKKON-UHFFFAOYSA-N
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Description

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate is a chemical compound with the molecular formula C14H19NO4S2 and a molecular weight of 329.43 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzylsulfonyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, where a benzylsulfonyl chloride reacts with the pyrrolidine derivative.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with methyl bromoacetate under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl positions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylsulfonyl group can interact with specific binding sites, while the pyrrolidine ring may enhance the compound’s binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate can be compared with other similar compounds, such as:

    2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound also features a benzylsulfonyl group and a pyrrolidine ring, but with additional indole and piperidine moieties.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Indole derivatives: Compounds containing the indole nucleus may exhibit similar pharmacological properties due to their structural similarities.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(1-benzylsulfonylpyrrolidin-3-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-19-14(16)10-20-13-7-8-15(9-13)21(17,18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYECDCSKCHKKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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